Cas no 2227783-52-8 (rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol
- 2227783-52-8
- EN300-1634972
-
- インチ: 1S/C10H16N2O/c1-2-12-6-9(11-7-12)8-4-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3/t8-,10+/m0/s1
- InChIKey: RINPLLFVSBGPKM-WCBMZHEXSA-N
- SMILES: O[C@@H]1CCC[C@H]1C1=CN(CC)C=N1
計算された属性
- 精确分子量: 180.126263138g/mol
- 同位素质量: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 38Ų
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634972-1.0g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 1g |
$1315.0 | 2023-06-04 | ||
Enamine | EN300-1634972-0.25g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 0.25g |
$1209.0 | 2023-06-04 | ||
Enamine | EN300-1634972-5.0g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 5g |
$3812.0 | 2023-06-04 | ||
Enamine | EN300-1634972-0.05g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 0.05g |
$1104.0 | 2023-06-04 | ||
Enamine | EN300-1634972-5000mg |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 5000mg |
$2235.0 | 2023-09-22 | ||
Enamine | EN300-1634972-10000mg |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1634972-0.1g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 0.1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1634972-0.5g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 0.5g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1634972-10.0g |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 10g |
$5652.0 | 2023-06-04 | ||
Enamine | EN300-1634972-250mg |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol |
2227783-52-8 | 250mg |
$708.0 | 2023-09-22 |
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-olに関する追加情報
Research Briefing on rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol (CAS: 2227783-52-8)
In recent years, the compound rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol (CAS: 2227783-52-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopentanol derivative, featuring an imidazole moiety, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. The unique structural features of this compound, including its stereochemistry and heterocyclic components, make it a valuable candidate for drug discovery programs targeting various diseases.
Recent studies have focused on the synthesis and pharmacological evaluation of rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol. Advanced synthetic routes have been developed to improve the yield and enantiomeric purity of this compound, which is crucial for its pharmaceutical applications. Researchers have employed asymmetric catalysis and chiral resolution techniques to obtain the desired stereoisomers with high optical purity. The compound's molecular interactions with biological targets, particularly in the central nervous system, have been investigated using computational modeling and in vitro assays.
Pharmacological investigations have revealed that rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol exhibits interesting binding affinities for specific receptor subtypes. Preliminary data suggest potential applications in neurological disorders, with particular attention being paid to its modulatory effects on neurotransmitter systems. The compound's pharmacokinetic properties, including its metabolic stability and blood-brain barrier permeability, are currently under evaluation in preclinical models.
Structural-activity relationship (SAR) studies have been conducted to optimize the biological activity of rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol. Modifications to the imidazole ring and cyclopentanol moiety have yielded derivatives with improved potency and selectivity. These findings have important implications for the design of next-generation therapeutics in areas such as neuroinflammation and neurodegenerative diseases.
The safety profile of rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol has been assessed through comprehensive toxicological studies. Current data indicate a favorable therapeutic window, though further investigation is required to fully characterize its long-term effects. Regulatory considerations for this compound are being evaluated in light of its potential clinical applications.
In conclusion, rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol represents a promising scaffold for pharmaceutical development. Ongoing research continues to explore its full therapeutic potential, with several patent applications recently filed for related compounds and their medical uses. The scientific community anticipates that future studies will further elucidate the clinical relevance of this intriguing molecule.
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